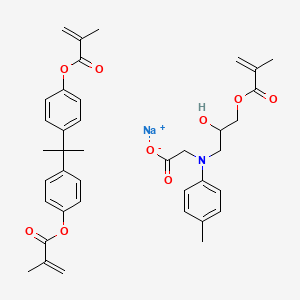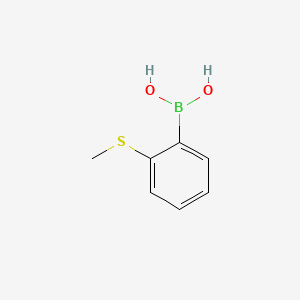
Gramicidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gramicidin is an ionophore , a lipid-soluble organic molecule that disrupts cellular transmembrane potential by rendering biological membranes permeable to specific ions. It has garnered attention due to its potent antibiotic properties. Unlike mobile-carrier ionophores, which physically associate with individual cations, gramicidin acts as a channel-former . It incorporates into the cell membrane, creating hydrophilic transmembrane nanopores that allow rapid diffusion of cations through the lipid bilayer .
Molecular Structure Analysis
The molecular structure of gramicidin consists of two identical linear peptides, each containing 15 amino acid residues. These peptides are intertwined to form a β-helix structure. The hydrophilic portions of the peptides face the central pore, while the hydrophobic regions interact with the lipid bilayer. This unique arrangement allows gramicidin to function as an ion channel .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibiotic Resistance Combatant
Gramicidin is a potent antimicrobial peptide that has shown high potential in combating antibiotic resistance . It has been found to be effective against most gram-positive and a few gram-negative bacteria, as well as some fungi . This makes it a promising alternative to traditional antibiotics .
Antiproliferative Agent for Ovarian Cancer Cells
Recent studies have shown that Gramicidin can act as an antiproliferative agent for ovarian cancer cells . It has been found to induce dose- and time-dependent decreases in ovarian cancer cell proliferation . Furthermore, it has been observed to cause DNA fragmentation in ovarian cancer cells, induce cell cycle arrest, and trigger apoptosis .
Drug Discovery and Pharmaceuticals
The unique properties of Gramicidin make it a valuable resource in the field of drug discovery and pharmaceuticals . Its potential to replace classic antibiotics and its high killing mechanisms against various bacteria and fungi make it a promising candidate for future drug development .
Dermatology and Ophthalmology
Gramicidin is a bactericidal antibiotic that has been used in dermatology and ophthalmology . Its inhibitory actions against cancer cell growth have recently garnered attention, suggesting potential for broader applications in these fields .
Research Tool in Biochemistry
Gramicidin is often used as a research tool in biochemistry due to its ability to form ion channels in lipid bilayers . This property allows researchers to study ion transport and membrane dynamics .
Potential Treatment for Persistent and Biofilm-Forming Bacteria
Some studies suggest that Gramicidin may be effective against persistent and biofilm-forming bacteria . This could make it a valuable tool in treating infections that are resistant to traditional antibiotics .
Mechanism of Action
Target of Action
Gramicidin, a potent antimicrobial peptide, primarily targets bacterial membranes . It exhibits high efficacy against most gram-positive bacteria and some gram-negative bacteria . The primary role of these targets is to maintain the integrity of the bacterial cell and regulate the transport of substances in and out of the cell.
Mode of Action
Gramicidin interacts with its targets by binding to and inserting itself into bacterial membranes . It has a strong preference for gram-positive cell membranes . This interaction results in the disruption and permeabilization of the membrane, where gramicidin acts as a channel . This channel formation changes the ion gradient across the bacterial cell membrane .
Biochemical Pathways
The action of gramicidin affects several biochemical pathways. It disrupts the ion concentration gradients of the plasma membrane and also localizes in the mitochondria, depolarizing the inner mitochondrial membrane . The diminished H+ gradient in the mitochondria inhibits ATP synthesis . This disruption of energy production pathways leads to cellular energy depletion .
Pharmacokinetics
It’s known that gramicidin is used primarily as a topical antibiotic , suggesting that its bioavailability may be localized and dependent on the application site.
Result of Action
The action of gramicidin leads to significant molecular and cellular effects. The disruption of the ion concentration gradients and the inhibition of ATP synthesis lead to cellular energy depletion . This energy depletion can induce G1 phase accumulation , leading to cell growth inhibition . In addition, the action of gramicidin is associated with the formation of hydroxyl radicals , which can cause further damage to the bacterial cell.
Action Environment
Like other antimicrobial peptides, the activity of gramicidin may be influenced by factors such as ph, temperature, and the presence of other ions or molecules
Safety and Hazards
Future Directions
Research on gramicidin continues to explore its applications beyond its antibiotic properties. Investigating its potential as a targeted therapy for specific diseases and optimizing its safety profile are areas of interest. Additionally, understanding the structural basis of its ion channel formation could inspire the development of novel ionophores for various biomedical purposes .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Gramicidin involves the coupling of two cyclic peptides, Gramicidin A and Gramicidin B. The synthesis pathway involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin support", "Coupling reagents", "Protecting groups", "Cleavage reagents" ], "Reaction": [ "Activation of resin support with a suitable linker", "Coupling of Fmoc-protected amino acids using coupling reagents", "Deprotection of Fmoc groups using a suitable deprotection reagent", "Cleavage of the peptide from the resin support using a suitable cleavage reagent", "Purification of the peptide using chromatography techniques", "Coupling of Gramicidin A and Gramicidin B using a suitable coupling reagent", "Purification of the final product using chromatography techniques" ] } | |
CAS RN |
1393-88-0 |
Product Name |
Gramicidin |
Molecular Formula |
C13H24O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





